N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Overview
Description
N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride is a chemical compound that features a benzamide core substituted with a 4-chloro group and an aminoethyl side chain
Mechanism of Action
Target of Action
Ro 16-6491, also known as N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, is a potent, reversible, and highly selective inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that metabolizes neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
Ro 16-6491 binds selectively and with high affinity to the active site of MAO-B in brain and platelet membranes . The compound inhibits MAO-B with an initial competitive phase, followed by a time-dependent inhibition of MAO . This inhibition is reversible, meaning it can be undone by removing the compound .
Biochemical Pathways
The inhibition of MAO-B by Ro 16-6491 affects the metabolic pathways of several neurotransmitters. By inhibiting MAO-B, Ro 16-6491 prevents the breakdown of these neurotransmitters, leading to an increase in their levels in the brain . This can have various downstream effects, depending on the specific neurotransmitter involved.
Result of Action
The primary result of Ro 16-6491’s action is an increase in the levels of certain neurotransmitters in the brain due to the inhibition of MAO-B . This can lead to various effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can lead to improved mood and cognition, while increased serotonin levels can lead to reduced anxiety and depression .
Action Environment
The action of Ro 16-6491 can be influenced by various environmental factors. For example, the presence of other drugs that affect neurotransmitter levels can potentially interact with Ro 16-6491, altering its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
Ro 16-6491 plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme MAO-B . This enzyme is involved in the breakdown of monoamines in the brain, including neurotransmitters like dopamine and serotonin. By inhibiting MAO-B, Ro 16-6491 can increase the levels of these neurotransmitters, which can have various effects on mood and behavior .
Cellular Effects
The effects of Ro 16-6491 on cells are primarily related to its inhibition of MAO-B. This can lead to increased levels of monoamine neurotransmitters in the brain, which can influence various cellular processes. For example, increased dopamine levels can enhance neuronal signaling and potentially influence gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Ro 16-6491 exerts its effects by binding to the active site of the MAO-B enzyme, thereby inhibiting its activity . This prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these chemicals in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ro 16-6491 can change over time. For example, the inhibition of MAO-B by Ro 16-6491 is reversible . This means that the enzyme can regain its activity over time, which can lead to a gradual decrease in the levels of monoamine neurotransmitters .
Dosage Effects in Animal Models
The effects of Ro 16-6491 in animal models can vary depending on the dosage. At lower doses, Ro 16-6491 can effectively inhibit MAO-B and increase monoamine levels without causing significant side effects. At higher doses, it may cause adverse effects .
Metabolic Pathways
Ro 16-6491 is involved in the metabolic pathway related to the breakdown of monoamine neurotransmitters. By inhibiting MAO-B, it disrupts this pathway and leads to an accumulation of these neurotransmitters .
Transport and Distribution
Given its role as an MAO-B inhibitor, it is likely that it is transported to areas of the brain where this enzyme is present .
Subcellular Localization
The subcellular localization of Ro 16-6491 is likely to be in the mitochondria, as this is where the MAO-B enzyme is located . By localizing to this part of the cell, Ro 16-6491 can effectively inhibit the activity of MAO-B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride typically involves the reaction of 4-chlorobenzoic acid with ethylenediamine. The process can be summarized as follows:
Formation of 4-chlorobenzoyl chloride: 4-chlorobenzoic acid is treated with thionyl chloride to form 4-chlorobenzoyl chloride.
Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with ethylenediamine to form N-(2-Aminoethyl)-4-chlorobenzamide.
Hydrochloride Salt Formation: The final step involves the conversion of the amide to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl side chain.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products:
Oxidation: Products may include N-(2-Aminoethyl)-4-chlorobenzoic acid.
Reduction: The major product is the corresponding primary amine.
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Scientific Research Applications
N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
N-(2-Aminoethyl)benzamide hydrochloride: Lacks the chloro group, which may reduce its binding affinity.
4-Chlorobenzamide: Lacks the aminoethyl side chain, limiting its applications in receptor binding studies.
N-(2-Aminoethyl)-4-methylbenzamide hydrochloride: The methyl group may alter its binding properties compared to the chloro group.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-chlorobenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUMZUNJBHSOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420645 | |
Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94319-79-6 | |
Record name | Benzamide, N-(2-aminoethyl)-4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94319-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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